N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide
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Overview
Description
N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide is a synthetic organic compound that belongs to the class of amides It features a cyanophenyl group and a fluorophenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide typically involves the following steps:
Formation of the Cyanophenyl Intermediate: This can be achieved by nitration of a suitable aromatic compound followed by reduction to form the corresponding amine, which is then converted to the nitrile.
Formation of the Fluorophenoxy Intermediate:
Coupling Reaction: The final step involves coupling the cyanophenyl and fluorophenoxy intermediates with a butanamide backbone under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It could modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-2-(4-chlorophenoxy)butanamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-cyanophenyl)-2-(4-bromophenoxy)butanamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-(4-fluorophenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-2-16(22-14-9-7-13(18)8-10-14)17(21)20-15-6-4-3-5-12(15)11-19/h3-10,16H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUVTGQHVMITPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C#N)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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